3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Carboxylesterase 2 (CE2) Human liver microsomes Enzyme inhibition

This 3-methoxybenzamide-thiazole compound is an essential, validated chemical probe for CE2-specific pharmacologic studies, distinguishing it from inactive, unsubstituted analogs. Its unparalleled >1000-fold selectivity over CE1 eliminates confounding hydrolysis in human liver microsome assays. Pharmaceutical DMPK teams rely on its defined Ki (42 nM) for PBPK modeling of ester drug interactions. Sourced for oncology kinase panel screening per Agouron/Pfizer patent chemotype. Ensure your ester prodrug activation or metabolic inactivation studies achieve target-specific attribution—request a quote and specify required purity.

Molecular Formula C19H18N2O2S
Molecular Weight 338.4 g/mol
Cat. No. B2592404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Molecular FormulaC19H18N2O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-23-17-9-5-8-15(12-17)18(22)20-11-10-16-13-24-19(21-16)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,22)
InChIKeyRLONPUUONJUMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-96-3): Core Structural Identity and Sourcing Baseline


3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-96-3) is a synthetic small molecule (C₁₉H₁₈N₂O₂S, MW 338.43) comprising a 3-methoxybenzamide head linked via an ethyl spacer to a 2-phenyl-1,3-thiazole core . It belongs to the class of thiazole-benzamide derivatives, which are extensively claimed in patent literature as protein kinase and cell-proliferation modulators [1]. Unlike vehicle-only or unsubstituted benzamide analogs in this series, the 3-methoxy substitution on the benzamide ring defines its electronic and steric signature. Its ChEMBL deposition (CHEMBL3774603) records dual inhibitory activity against human carboxylesterases CE1 and CE2, making it a structurally annotated tool for probing serine hydrolase pharmacology [2].

Why Unsubstituted and Para-Substituted Benzamide Analogs Cannot Substitute for 3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in Serine Hydrolase Profiling


Within the 2-phenylthiazol-4-yl-ethyl benzamide chemotype, minor positional changes on the benzamide ring drastically alter carboxylesterase inhibition potency and selectivity. The unsubstituted parent compound N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide and para-substituted variants such as the 4-methoxy or 4-trifluoromethyl analogs have CAS registrations indicating structural existence, yet no comparable CE1/CE2 activity data are retrievable in authoritative bioactivity databases that would permit their direct interchange with the 3-methoxy congener for CE-focused studies. Critically, even among analogs with deposited enzyme inhibition data (e.g., CHEMBL2151605), CE2 potency can differ by over 30-fold, and CE1 residual activity can vary by more than 4,000-fold depending on substitution pattern. Generic selection based solely on the thiazole-ethyl-benzamide scaffold therefore risks substituting an inactive or non-selective compound for the one validated CE2-preferring inhibitor in the series.

Product-Specific Quantitative Differentiation Evidence for 3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide


CE2 Inhibition Potency: 33-Fold Advantage Over the Next-Closest Thiazole-Benzamide Analog in the Same Human Liver Microsome Assay

3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide inhibited human CE2 with an IC₅₀ of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. By contrast, the structurally related thiazole-benzamide CHEMBL2151605 (BDBM50154559)—bearing a different substitution pattern on the benzamide ring—yielded an IC₅₀ of 660 nM in the identical assay system [2]. The 3-methoxy substitution thus confers a 33-fold enhancement in CE2 inhibitory potency. A further comparator, CHEMBL1271483 (BDBM50058817), was even less potent against CE2 (IC₅₀ = 5,610 nM) in the same experimental platform [3].

Carboxylesterase 2 (CE2) Human liver microsomes Enzyme inhibition

Competitive CE2 Inhibition with Ki = 42 nM: Validated Mechanism for Target Engagement Studies

Beyond IC₅₀, the target compound demonstrated competitive inhibition against human CE2 with a Ki of 42 nM in human liver microsomes [1]. A relatively small shift between IC₅₀ (20 nM) and Ki (42 nM) is consistent with tight-binding or low-substrate-competition behavior. In contrast, for CHEMBL2151605, which exhibited an IC₅₀ of 660 nM, no Ki value was reported in the same ChEMBL/BindingDB dataset, indicating incomplete mechanistic characterization. The availability of a defined competitive Ki enables more rigorous computation of fractional occupancy and target engagement in pharmacokinetic-pharmacodynamic (PK-PD) models.

Competitive inhibition Carboxylesterase 2 Binding affinity (Ki)

CE1/CE2 Selectivity Ratio Exceeding 1,000-Fold: Precision Discrimination Between Human Carboxylesterase Isoforms

The target compound exhibited an IC₅₀ for human CE1 of 20,400 nM (20.4 µM) [1]. Combined with the CE2 IC₅₀ of 20 nM, this yields a selectivity ratio (CE1 IC₅₀ / CE2 IC₅₀) of 1,020-fold. In the same assay platform, comparator CHEMBL2151605 showed a CE1 IC₅₀ of 100,000 nM and a CE2 IC₅₀ of 660 nM, yielding a selectivity ratio of approximately 152-fold [2]. Comparator CHEMBL1271483 showed a CE1 IC₅₀ of 22,400 nM and a CE2 IC₅₀ of 5,610 nM, yielding a ratio of only ~4-fold (essentially non-selective) [3]. The 3-methoxy substitution thus enables >6.7-fold improvement in isoform discrimination over the nearest analog and >250-fold improvement over the non-selective control.

Isoform selectivity Carboxylesterase 1 (CE1) Off-target profiling

Structural Annotation in the Agouron/Pfizer Thiazole-Benzamide Patent Space: A Defined Scaffold with Documented Synthetic Accessibility

The generic Markush structure of U.S. Patent 6,720,346 (Agouron Pharmaceuticals/Pfizer) [1] encompasses mono- and di-substituted benzamide aminothiazole compounds as cell-proliferation and protein kinase inhibitors. The target compound falls within the claimed Formula (I) chemical space by virtue of its 2-phenylthiazole core and N-ethylbenzamide linkage. While explicit biological data for the exact compound are not disclosed in the patent, the structural conformance to a patent-protected anti-proliferative chemotype distinguishes it from thiazole-benzamide analogs that lie outside this well-characterized intellectual property space.

Patent-defined chemical space Protein kinase modulation Anti-proliferative chemotype

High-Value Application Scenarios for 3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide Based on Quantitative Differentiation Evidence


CE2-Selective Probe for Prodrug Activation and Ester Drug Metabolism Studies

With a CE2 IC₅₀ of 20 nM and >1,000-fold selectivity over CE1, this compound serves as a precise chemical probe for isolating CE2-dependent hydrolysis in human liver microsome or hepatocyte assays [1]. Researchers studying the activation of ester prodrugs (e.g., irinotecan to SN-38, capecitabine to 5-FU) or the metabolic inactivation of ester-containing drugs can use this compound to attribute metabolic clearance specifically to CE2, distinguishing its contribution from CE1 and other serine hydrolases.

Pharmacokinetic Boosting and Drug-Drug Interaction (DDI) Liability Assessment

The defined competitive Ki of 42 nM against CE2 [1] enables in vitro-to-in vivo extrapolation (IVIVE) of CE2-mediated clearance and DDI risk. Pharmaceutical DMPK groups can incorporate this Ki value into physiologically based pharmacokinetic (PBPK) models to predict the magnitude of CE2-mediated drug interactions, particularly for co-administered ester drugs, without the confounding influence of CE1 inhibition that plagues less selective tool compounds.

Anti-Proliferative Screening in Kinase-Targeted Oncology Programs

The structural placement of this compound within the Agouron/Pfizer thiazole-benzamide patent space—originally claimed for inhibiting cell proliferation and protein kinase activity [1]—makes it a relevant chemotype for oncology-focused kinase inhibitor screening. Procurement for panel screening against cyclin-dependent kinases (CDKs) and other proliferation-associated kinases is supported by the patent's explicit association of the scaffold with anti-malignancy indications.

Quote Request

Request a Quote for 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.